molecular formula C16H20N2O2 B1439658 Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 1199215-68-3

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B1439658
M. Wt: 272.34 g/mol
InChI Key: FCAZBVSMQZUCQB-UHFFFAOYSA-N
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Description

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound used as pharmaceutical intermediates . It has a molecular formula of C16H20N2O2 .


Synthesis Analysis

Pyrazole derivatives, including Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate, can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another method involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .


Molecular Structure Analysis

The molecular structure of Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate was confirmed by single crystal X-ray analysis .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate and its derivatives serve as key intermediates in organic synthesis, demonstrating their utility in various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed as precursors in Sonogashira-type cross-coupling reactions with alkynes, leading to the synthesis of condensed pyrazoles, showcasing their versatility in creating complex heterocyclic compounds (Eglė Arbačiauskienė et al., 2011). Similarly, a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates highlights the compound's role in facilitating the synthesis of densely substituted frameworks, which are significant in drug discovery (Jiao-Jiao Zhai et al., 2013).

Material Science and Catalysis

In material science, certain derivatives of ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate have been explored for their potential applications in novel materials. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity, indicating their suitability as materials for optical limiting applications (B. Chandrakantha et al., 2013). This demonstrates the compound's relevance not only in pharmaceuticals but also in the development of new materials with specific optical properties.

Biological Activities and Applications

Research has also been conducted on the biological activities of ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate derivatives, with findings suggesting their potential in biological applications. For example, some derivatives have shown fungicidal and plant growth regulation activities, indicating their utility in agricultural sciences (Ming Li et al., 2010). Furthermore, compounds like ethyl 5-(4-(2-Phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate have been investigated as acrosin inhibitors, suggesting their potential in reproductive health research (Qi et al., 2011).

Safety And Hazards

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate may cause serious eye irritation and respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

ethyl 5-tert-butyl-2-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-20-15(19)13-11-14(16(2,3)4)17-18(13)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAZBVSMQZUCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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